molecular formula C9H9N3O2S B11880936 6-(Azetidin-1-ylsulfonyl)nicotinonitrile

6-(Azetidin-1-ylsulfonyl)nicotinonitrile

Cat. No.: B11880936
M. Wt: 223.25 g/mol
InChI Key: QBFOLYYAGMMGJV-UHFFFAOYSA-N
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Description

6-(Azetidin-1-ylsulfonyl)nicotinonitrile is a chemical compound that features both an azetidine ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile typically involves the reaction of azetidine derivatives with nicotinonitrile under specific conditionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-ylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The azetidine ring and sulfonyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

6-(Azetidin-1-ylsulfonyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-ylsulfonyl)nicotinonitrile is unique due to its combination of an azetidine ring and a nicotinonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

6-(azetidin-1-ylsulfonyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3O2S/c10-6-8-2-3-9(11-7-8)15(13,14)12-4-1-5-12/h2-3,7H,1,4-5H2

InChI Key

QBFOLYYAGMMGJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C#N

Origin of Product

United States

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